molecular formula C18H15F3N2O2S B3634974 Ethyl 2-[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetate CAS No. 4464-03-3

Ethyl 2-[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetate

Cat. No.: B3634974
CAS No.: 4464-03-3
M. Wt: 380.4 g/mol
InChI Key: OVPRREXGPQFFPI-UHFFFAOYSA-N
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Description

Ethyl 2-[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetate is a complex organic compound with a unique structure that includes a pyridine ring substituted with cyano, methylphenyl, and trifluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetate typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . Another approach involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetate involves its interaction with specific molecular targets and pathways. The exact mechanism depends on its application, but it may involve binding to enzymes or receptors, altering cellular processes, or modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives with cyano, methylphenyl, and trifluoromethyl substitutions. Examples include:

  • Ethyl 2-[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]acetate
  • 3-Cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridine

Uniqueness

Ethyl 2-[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetate is unique due to the presence of the sulfanylacetate group, which can impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired .

Biological Activity

Ethyl 2-[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, highlighting its implications in medicinal chemistry and pharmacology.

Chemical Structure and Synthesis

The compound is characterized by a pyridine ring substituted with various functional groups, including a cyano group, a trifluoromethyl group, and a sulfanylacetate moiety. The general structure can be represented as follows:

Ethyl 2 3 cyano 6 4 methylphenyl 4 trifluoromethyl pyridin 2 yl sulfanylacetate\text{Ethyl 2 3 cyano 6 4 methylphenyl 4 trifluoromethyl pyridin 2 yl sulfanylacetate}

Synthesis

The synthesis of this compound typically involves several steps, starting from readily available precursors. Key steps include:

  • Formation of the Pyridine Ring : Utilizing condensation reactions to create the pyridine structure.
  • Introduction of Functional Groups : Sequential addition of the cyano and trifluoromethyl groups through electrophilic substitution.
  • Attachment of the Sulfanyl Group : This step often involves using thiol reagents under controlled conditions to ensure high yield.

Table 1: Summary of Synthetic Steps

StepReaction TypeKey Reagents
1CondensationEthyl acetoacetate, cyanoacetamide
2Electrophilic SubstitutionTrifluoromethyl iodide
3Thiol ReactionSulfanyl chloride

Antitumor Effects

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor effects. For instance, research has shown that certain pyridine derivatives can inhibit cell proliferation in various cancer cell lines.

Case Study: Inhibition of Cancer Cell Lines

In vitro studies demonstrated that derivatives of this compound significantly reduced the viability of malignant pleural mesothelioma (MPM) cells. The mechanism involved the blockade of key signaling pathways associated with tumor growth.

The biological activity is believed to stem from the compound's ability to interact with specific molecular targets, including:

  • Enzymes : Inhibition of key enzymes involved in cell proliferation.
  • Receptors : Modulation of receptor activity that leads to altered cell signaling pathways.

Table 2: Biological Activity Overview

Activity TypeEffect on CellsMechanism
AntitumorReduced cell viabilityInhibition of signaling pathways
Anti-inflammatoryDecreased inflammatory markersModulation of immune response

Toxicological Profile

Preliminary toxicological assessments indicate that this compound may cause skin irritation and serious eye damage upon exposure. Safety data sheets recommend handling precautions due to these effects .

Table 3: Toxicological Data

Hazard ClassificationDescription
Skin IrritationCauses skin irritation (H315)
Eye DamageCauses serious eye damage (H318)

Properties

IUPAC Name

ethyl 2-[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O2S/c1-3-25-16(24)10-26-17-13(9-22)14(18(19,20)21)8-15(23-17)12-6-4-11(2)5-7-12/h4-8H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPRREXGPQFFPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=C(C(=CC(=N1)C2=CC=C(C=C2)C)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90361692
Record name ethyl 2-[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4464-03-3
Record name ethyl 2-[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetate

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